molecular formula C10H12O5 B13534098 2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid

2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid

Cat. No.: B13534098
M. Wt: 212.20 g/mol
InChI Key: CDDJISHJRVSFSF-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid typically involves the reaction of 2,6-dimethoxybenzaldehyde with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to promote the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzoic acid.

    Reduction: Formation of 2-(2,6-dimethoxyphenyl)ethanol.

    Substitution: Formation of halogenated derivatives, such as 2-(2,6-dimethoxyphenyl)-2-chloroacetic acid.

Scientific Research Applications

2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenylboronic acid: Shares the 2,6-dimethoxyphenyl moiety but differs in its functional group.

    2,6-Dimethoxyphenol: Similar structure but lacks the hydroxyacetic acid moiety.

    2-(2,6-Dimethoxyphenyl)ethanol: A reduced form of the compound with an alcohol functional group.

Uniqueness

2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid is unique due to its combination of the 2,6-dimethoxyphenyl group and the hydroxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O5/c1-14-6-4-3-5-7(15-2)8(6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13)

InChI Key

CDDJISHJRVSFSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(C(=O)O)O

Origin of Product

United States

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